Metaescaline hydrochloride
Description
Contextualization of Phenethylamine (B48288) Derivatives in Chemical Research
Substituted phenethylamines are a broad and diverse class of organic compounds based on the phenethylamine structure. wikipedia.org This structure consists of a benzene (B151609) ring linked to an ethylamine (B1201723) side chain. By substituting one or more hydrogen atoms on this core structure, a vast number of derivatives can be created. wikipedia.org These compounds are of significant interest in medicinal chemistry and pharmacology due to their wide range of biological activities. rsc.org
Phenethylamine derivatives include naturally occurring compounds as well as synthetic ones. mdpi.com The class encompasses substances with various effects, including stimulants, hallucinogens, and entactogens. rsc.org Prominent examples of substituted phenethylamines include amphetamine, methamphetamine, and MDMA. unodc.org The systematic exploration of these derivatives allows researchers to study structure-activity relationships, which is the relationship between a molecule's chemical structure and its biological activity. nih.gov This research is crucial for the development of new therapeutic agents and for understanding the mechanisms of action of various compounds. mdpi.com
Historical Perspective on the Scientific Investigation of Mescaline and Analogues
The scientific investigation of phenethylamines has a rich history, with mescaline being a key starting point. Mescaline is a naturally occurring psychedelic protoalkaloid found in the peyote cactus (Lophophora williamsii) and other cacti species. nih.govwikipedia.org Archaeological evidence suggests its use for over 6,000 years. nih.govuchile.cl
The modern scientific study of mescaline began in the late 19th century. In 1897, German chemist Arthur Heffter isolated and identified mescaline as the primary psychoactive component of the peyote cactus. wikipedia.orgchacruna.net In 1919, Ernst Späth first synthesized mescaline, confirming its structure as 3,4,5-trimethoxyphenethylamine. wikipedia.orgchacruna.net This achievement marked its transition from a plant extract to a pure chemical compound available for research. chacruna.net
Throughout the 20th century, researchers conducted numerous studies on mescaline, exploring its effects and potential applications. chacruna.net This research paved the way for the synthesis and investigation of numerous mescaline analogues. nih.gov Chemists began to systematically modify the mescaline molecule to create new compounds with different properties. unodc.org One such researcher was Alexander Shulgin, who synthesized and documented hundreds of psychoactive compounds, including many phenethylamine derivatives. unodc.org It was within this context of systematic exploration of mescaline analogues that Metaescaline was first synthesized.
Chemical Classification and Structural Features of Metaescaline (hydrochloride)
Metaescaline is a substituted phenethylamine and an analogue of mescaline. wikipedia.org Its chemical name is 3,4-dimethoxy-5-ethoxyphenethylamine. wikipedia.org The hydrochloride salt form enhances its stability and solubility, making it suitable for research and analytical applications.
The structure of Metaescaline is closely related to that of mescaline (3,4,5-trimethoxyphenethylamine). The key difference lies in the substitution at the 5-position of the benzene ring. In mescaline, this position has a methoxy (B1213986) group (-OCH3), whereas in Metaescaline, it has an ethoxy group (-OCH2CH3). wikipedia.org This seemingly small change in the chemical structure can lead to different pharmacological properties. psu.edu Metaescaline is also an isomer of Escaline (B1605962), where the ethoxy group is at the 4-position instead of the 5-position. netascientific.com
| Property | Value | Source |
|---|---|---|
| Formal Name | 3-ethoxy-4,5-dimethoxy-benzeneethanamine, monohydrochloride | netascientific.comcaymanchem.com |
| CAS Number | 90132-32-4 | netascientific.comcaymanchem.comcaymanchem.com |
| Molecular Formula | C₁₂H₁₉NO₃ • HCl | netascientific.comcaymanchem.comcaymanchem.com |
| Molecular Weight | 261.7 g/mol | caymanchem.com |
| Formulation | A crystalline solid | netascientific.comcaymanchem.com |
Significance of Metaescaline (hydrochloride) as an Analytical Reference Standard in Research
Metaescaline (hydrochloride) serves as an analytical reference standard in forensic and research settings. netascientific.comcaymanchem.comglpbio.com An analytical reference standard is a highly purified and well-characterized substance used as a calibration standard or for quality control purposes in analytical methods. The availability of a reliable reference standard for Metaescaline is crucial for its accurate identification and quantification in various samples.
In forensic chemistry and toxicology, reference standards are essential for identifying unknown substances seized in illicit drug cases or detected in biological samples. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to compare the analytical data of an unknown sample to that of a known reference standard. High-resolution mass spectrometry (HRMS) can also be used to confirm the molecular formula of the compound. The use of a certified reference standard ensures the reliability and validity of the analytical results, which is critical for legal and research purposes.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-4-16-11-8-9(5-6-13)7-10(14-2)12(11)15-3;/h7-8H,4-6,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVECPPMCJNPEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC)OC)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90132-32-4 | |
| Record name | ME hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ7CSG95UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Metaescaline Hydrochloride
Retrosynthetic Analysis and Key Precursors for Metaescaline Synthesis
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For Metaescaline, a common retrosynthetic approach involves the disconnection of the ethylamine (B1201723) side chain from the aromatic ring. This leads to key precursors that are essential for its synthesis.
A primary retrosynthetic disconnection is at the C-C bond between the aromatic ring and the ethylamine side chain. This identifies a substituted benzaldehyde (B42025) and a nitroalkane as key precursors. The main precursors for the synthesis of Metaescaline include:
3-Ethoxy-4,5-dimethoxybenzaldehyde: This is a crucial precursor that contains the specific substitution pattern of the Metaescaline aromatic ring.
Nitromethane (B149229): This is used to introduce the two-carbon side chain that will become the ethylamine group.
Reducing agents: A reducing agent is necessary to convert the nitro group of the intermediate nitrostyrene (B7858105) into a primary amine. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄). studfile.net
An alternative starting point in some synthetic routes is 3,4,5-trimethoxybenzaldehyde, which can be chemically modified to introduce the ethoxy group. studfile.net
Classical and Contemporary Synthetic Routes for Phenethylamine (B48288) Analogues
The synthesis of phenethylamine analogues like Metaescaline often employs well-established chemical reactions. These routes have been refined over time to improve yields and introduce variations in the molecular structure.
One of the most common methods for synthesizing phenethylamines is the Henry reaction , which involves the condensation of a benzaldehyde with a nitroalkane. wikipedia.org In the case of Metaescaline, 3-ethoxy-4,5-dimethoxybenzaldehyde is reacted with nitromethane to form β-nitro-3-ethoxy-4,5-dimethoxystyrene. This intermediate is then reduced to yield Metaescaline. studfile.net
Another classical approach is the cyanohydrin reaction , where a benzaldehyde reacts with potassium cyanide. The resulting cyanohydrin can then be reduced to the corresponding phenethylamine. wikipedia.org
Contemporary synthetic methods focus on improving efficiency, safety, and functional group tolerance. This includes the use of alternative reducing agents and catalytic systems. For instance, a combination of sodium borohydride (B1222165) and copper(II) chloride has been shown to be effective for the reduction of β-nitrostyrenes to phenethylamines under mild conditions. beilstein-journals.org
Alkylation and arylation reactions are fundamental in the synthesis and derivatization of phenethylamine analogs. Alkylation can be used to introduce the ethoxy group onto a precursor molecule. For example, starting with a hydroxybenzaldehyde, an ethyl group can be introduced via Williamson ether synthesis using an ethylating agent like ethyl iodide in the presence of a base.
Arylation reactions, which form a bond between an aromatic ring and another group, are also employed in creating more complex analogs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to attach aryl groups to the phenethylamine structure, often at the aromatic ring or as a substituent on the side chain. acs.orgmdpi.com
The primary amine of Metaescaline is a key site for functionalization to explore structure-activity relationships. Various strategies can be employed to modify this group:
N-Alkylation: Introducing alkyl groups to the nitrogen atom can be achieved through reductive amination, where the primary amine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. nih.gov
N-Acylation: The amine can be converted to an amide by reacting it with an acyl chloride or anhydride.
N-Benzylation: The introduction of a benzyl (B1604629) group on the nitrogen has been shown in some phenethylamine series to significantly increase binding affinity and functional activity at certain receptors. nih.gov
These modifications allow for a systematic investigation of how different substituents on the nitrogen atom affect the biological properties of the molecule.
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. arborpharmchem.com Key factors that are often optimized include:
Temperature: Controlling the temperature can influence reaction rates and prevent the formation of side products.
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway.
Catalyst: In catalytic reactions, the type and concentration of the catalyst can have a significant impact on the reaction's efficiency. arborpharmchem.com
Reaction Time: Monitoring the reaction progress allows for determining the optimal time to stop the reaction and isolate the product.
Table 1: Key Reactions in Metaescaline Synthesis
| Reaction | Reactants | Product | Purpose |
|---|---|---|---|
| Henry Reaction | 3-Ethoxy-4,5-dimethoxybenzaldehyde, Nitromethane | β-nitro-3-ethoxy-4,5-dimethoxystyrene | Forms the carbon skeleton of the side chain |
| Reduction | β-nitro-3-ethoxy-4,5-dimethoxystyrene, LiAlH₄ | Metaescaline | Converts the nitro group to a primary amine |
| N-Alkylation | Metaescaline, Aldehyde/Ketone, NaBH₄ | N-Alkyl-Metaescaline | Introduces substituents on the amine |
| Salt Formation | Metaescaline, Hydrochloric Acid | Metaescaline Hydrochloride | Improves stability and solubility |
Synthesis of Deuterated and Labeled Metaescaline Analogues for Research
Deuterated and isotopically labeled analogs of Metaescaline are valuable tools in research, particularly for metabolic and pharmacokinetic studies. nih.gov The replacement of hydrogen atoms with deuterium (B1214612) can alter the metabolic fate of a molecule due to the kinetic isotope effect, where the C-D bond is stronger and broken more slowly than a C-H bond. nih.gov
The synthesis of deuterated Metaescaline can be achieved by using deuterated reagents at specific steps of the synthesis. rsc.org For example:
Using deuterated nitromethane (CD₃NO₂) in the Henry reaction would introduce deuterium atoms onto the carbon adjacent to the nitrogen.
Employing a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), would introduce deuterium at the benzylic position of the ethylamine side chain.
Deuterated water (D₂O) can also serve as a deuterium source in certain catalytic reduction methods. rsc.org
These labeled compounds are essential for use as internal standards in quantitative analysis by mass spectrometry, allowing for more accurate measurements of the concentration of the unlabeled compound in biological samples. unam.mx
Exploration of Novel Derivatization Strategies for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involve systematically modifying the structure of a molecule to understand how these changes affect its biological activity. nih.gov For Metaescaline, this can involve a wide range of derivatization strategies:
Aromatic Ring Substitution: The number and position of the methoxy (B1213986) and ethoxy groups on the phenyl ring can be altered. This includes moving the existing groups or replacing them with other functionalities to probe the electronic and steric requirements for activity.
Side Chain Modification: The ethylamine side chain can be lengthened, shortened, or branched. For example, introducing a methyl group on the alpha-carbon would create a phenylisopropylamine analog.
Amine Functionalization: As discussed previously, the primary amine can be converted to a secondary or tertiary amine with various substituents.
The synthesis and biological evaluation of these novel derivatives provide valuable data for constructing a pharmacophore model, which describes the essential structural features required for the molecule's activity. nih.gov
Advanced Analytical and Forensic Methodologies for Metaescaline Hydrochloride
Chromatographic Techniques for Identification and Quantification
Chromatographic methods are paramount in forensic toxicology for separating target analytes from complex mixtures and providing quantitative data. For Metaescaline, both gas and liquid chromatography, especially when coupled with mass spectrometry, offer the high degree of sensitivity and specificity required for forensic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique in forensic laboratories for the analysis of psychoactive substances. nih.gov For phenethylamines like Metaescaline, GC-MS provides excellent separation and definitive identification based on both retention time and mass spectrum. The analysis typically involves a liquid-liquid extraction (LLE) to isolate the compound from a matrix, which may be followed by a derivatization step to improve the analyte's thermal stability and chromatographic behavior, although methods for underivatized compounds also exist. nih.gov
In a typical GC-MS analysis, the sample is introduced into a heated injection port, vaporized, and swept onto a capillary column by an inert carrier gas (e.g., helium). The separation occurs based on the compound's boiling point and affinity for the column's stationary phase. Upon elution, the analyte enters the mass spectrometer, where it is ionized (commonly by electron ionization - EI), fragmented, and detected. The resulting mass spectrum, which shows the mass-to-charge (m/z) ratio of the parent ion and its fragments, serves as a chemical fingerprint for identification. For Metaescaline, key fragments would arise from the cleavage of the ethylamine (B1201723) side chain (alpha-cleavage) and the substituted phenyl ring. While specific mass spectral data for Metaescaline is not widely published, analysis of the closely related compound mescaline shows characteristic fragmentation patterns that are used for its identification. researchgate.net
Table 1: Representative GC-MS Parameters for Phenethylamine (B48288) Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Phenyl-methyl polysiloxane capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature ramp from ~100 °C to 300 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in modern forensic and clinical toxicology. chimia.ch It is particularly well-suited for the analysis of polar and thermally labile compounds like Metaescaline (hydrochloride), which may not be ideal for GC-MS without derivatization. nih.gov The technique offers high sensitivity and selectivity, making it possible to detect and quantify trace amounts of the substance in biological samples such as blood, urine, and hair. nih.govnih.gov
The methodology typically employs reverse-phase chromatography, where a C18 column is used to separate the analyte from matrix components. nih.gov The mobile phase usually consists of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.com
Following chromatographic separation, the analyte is ionized using a soft ionization technique, most commonly electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then used for detection, often in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of Metaescaline) is selected and fragmented, and one or more specific product ions are monitored. This provides a very high degree of selectivity and reduces chemical noise. Validated LC-MS/MS methods for the related compound mescaline demonstrate excellent linearity, precision, and accuracy, with low limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Mescaline in Hair
| Parameter | Reported Value | Reference |
|---|---|---|
| Linearity Range | 10 - 1000 pg/mg | nih.gov |
| Limit of Detection (LOD) | 3 pg/mg | nih.gov |
| Limit of Quantification (LOQ) | 10 pg/mg | nih.gov |
| Accuracy (Bias) | -11.2% to 6.8% | researchgate.netnih.gov |
| Precision (RSD) | < 15% | researchgate.netnih.gov |
| Recovery | 85.0% - 101.0% | researchgate.netnih.gov |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD), also known as a photodiode-array (PDA) detector, is a powerful technique for the quantification and identification of compounds in pharmaceutical and forensic settings. measurlabs.comnih.gov A DAD measures the absorbance of the eluate across a wide range of ultraviolet and visible wavelengths simultaneously. scioninstruments.com This provides a complete UV-Vis spectrum for each peak in the chromatogram, which can be used to confirm the peak's identity and assess its purity by comparing the spectra across the peak. torontech.com
For Metaescaline, a reverse-phase HPLC method would be employed, similar to that used in LC-MS. The UV spectrum of Metaescaline is characterized by absorption in the UV region due to its substituted benzene (B151609) ring. Analysis of similar phenethylamines suggests a UV absorbance maximum (λmax) around 280 nm, which can be used for sensitive quantification. The method's reliability is established through comprehensive validation, assessing parameters like linearity, precision, accuracy, and robustness. mdpi.com
Table 3: Typical HPLC-DAD Parameters for Phenethylamine Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 or Phenyl-bonded column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and an aqueous buffer (e.g., ammonium formate) mdpi.com |
| Flow Rate | 0.4 - 1.0 mL/min mdpi.com |
| Detection | Diode-Array Detector (DAD) scanning from ~200-400 nm mdpi.com |
| Quantification Wavelength | At λmax (e.g., ~280 nm) |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic techniques are essential for the definitive structural confirmation of new or unknown substances. They provide detailed information about a molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including Metaescaline. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shift, signal multiplicity (splitting pattern), and integration of the peaks in a ¹H NMR spectrum allow for the precise mapping of the molecule's structure, including the positions of the ethoxy and methoxy (B1213986) groups on the aromatic ring and the structure of the ethylamine side chain. nih.gov
Furthermore, quantitative NMR (qNMR) can be used as a primary analytical method to determine the purity of a substance with high accuracy and precision. nih.gov This is achieved by dissolving a precisely weighed amount of the sample and a high-purity internal standard in a deuterated solvent and acquiring the ¹H NMR spectrum. nih.goviapchem.org The purity of the analyte is calculated by comparing the integral of a specific signal from the analyte with that of a signal from the known internal standard. iapchem.org
Table 4: Predicted ¹H NMR Chemical Shifts for Metaescaline
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₂CH₃ | ~1.4 | Triplet (t) | 3H |
| -CH₂NH₂ | ~2.9 | Triplet (t) | 2H |
| -CH₂NH₂ | ~3.1 | Triplet (t) | 2H |
| -OCH₃ | ~3.8 | Singlet (s) | 6H |
| -OCH₂CH₃ | ~4.0 | Quartet (q) | 2H |
| Aromatic H | ~6.5 | Singlet (s) | 2H |
Note: Predicted values are based on the known effects of substituents on a benzene ring and data for similar compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. diva-portal.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting IR spectrum is a plot of transmittance versus wavenumber. For Metaescaline (hydrochloride), the spectrum would show characteristic absorption bands corresponding to the N-H bonds of the amine salt, the C-H bonds of the aromatic ring and aliphatic chains, the C=C bonds of the aromatic ring, and the C-O ether linkages. spectra-analysis.commhlw.go.jp
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. msu.edu This absorption corresponds to the promotion of electrons from a ground state to a higher energy excited state. khanacademy.org In Metaescaline, the chromophore responsible for UV absorption is the substituted benzene ring. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound and are influenced by the substitution pattern on the ring. msu.edu According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, making UV-Vis spectroscopy a straightforward method for quantification in solution when the analyte is pure. youtube.com
Table 5: Key Spectroscopic Data for Metaescaline
| Technique | Feature | Expected Wavenumber/Wavelength |
|---|---|---|
| IR Spectroscopy | N-H Stretch (amine salt) | ~3000-2800 cm⁻¹ (broad) |
| C-H Stretch (aromatic) | ~3100-3000 cm⁻¹ | |
| C-H Stretch (aliphatic) | ~2980-2850 cm⁻¹ | |
| C=C Stretch (aromatic) | ~1600 & 1500 cm⁻¹ | |
| C-O Stretch (ether) | ~1250-1000 cm⁻¹ | |
| UV-Vis Spectroscopy | λmax in Methanol | ~280 nm |
Quantitative Analysis and Validation Parameters in Analytical Chemistry
Matrix Effects and Recovery Assessments
The quantitative analysis of chemical compounds in complex biological samples is a significant challenge in forensic toxicology. The accuracy and reliability of analytical methods are paramount, necessitating a thorough evaluation of matrix effects and the efficiency of analyte recovery. The "matrix" refers to all the components within a sample other than the analyte of interest. longdom.org These components can significantly interfere with the analytical process, particularly in highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govchromatographyonline.com While specific research on Metaescaline (hydrochloride) is limited, the principles of matrix effects and recovery assessments are well-established and can be understood through studies on structurally related phenethylamines.
Matrix Effects
Matrix effects occur when co-eluting substances from the sample matrix affect the ionization efficiency of the target analyte in the mass spectrometer's ion source. longdom.orgnih.gov This interference can manifest as either ion suppression, a reduction in the analyte's signal, or ion enhancement, an increase in the signal. longdom.orgnih.gov Both phenomena can compromise the accuracy, precision, and sensitivity of quantitative analyses. chromatographyonline.com
The extent of matrix effects is influenced by several factors, including the complexity of the biological matrix, the sample preparation method, the chromatographic conditions, and the specific ionization technique used. nih.gov Biological matrices such as blood, urine, and hair vary significantly in their composition of lipids, proteins, salts, and other endogenous compounds that can cause interference. longdom.orgnih.gov For example, vitreous humor is considered a "cleaner" matrix with fewer interferents compared to blood. nih.gov
In the analysis of phenethylamines, various studies have documented the presence of matrix effects. For instance, in the development of an LC-MS/MS method for 74 different phenethylamines in urine, acceptable matrix effects were noted for most of the target compounds. researchgate.net Another study on 11 illicit phenethylamines in hair reported matrix effects were consistently lower than 15%. oup.com However, the potential for significant interference always exists. A systematic investigation into ion suppression and enhancement for 140 different drugs, including some phenethylamines, found that several analytes showed suppression or enhancement effects greater than 25%, highlighting the necessity of evaluating these effects during method validation. nih.gov The use of techniques like post-extraction spiking can help quantify the extent of these effects. chromatographyonline.com
Table 1: Research Findings on Matrix Effects in the Analysis of Related Phenethylamines
| Analyte(s) | Matrix | Analytical Method | Observed Effect | Research Summary |
| 11 Illicit Phenethylamines | Hair | LC-MS/MS | <15% effect | The matrix effect was found to be consistently low for all target analytes. oup.com |
| 74 Phenethylamines | Urine | LC-MS/MS | Acceptable for most compounds | The method showed acceptable matrix effects for the majority of the targeted substances. researchgate.net |
| Various Drug Classes | Plasma | LC-MS/MS with ESI | Suppression (>25%) | Five analytes showed significant ion suppression when co-eluting with other drugs. nih.gov |
| Various Drug Classes | Plasma | LC-MS/MS with APCI | Suppression (>25%) | Two analytes exhibited ion suppression of over 25% due to co-eluting compounds. nih.gov |
| 13 Illicit Phenethylamines | Amniotic Fluid | LC-MS/MS | Low matrix effects | The use of hydrophilic-lipophilic balance cartridges for solid-phase extraction resulted in low matrix effects. nih.gov |
This table presents data from studies on compounds structurally related to Metaescaline to illustrate the concept of matrix effects in forensic analysis.
Recovery Assessments
Recovery assessment is a critical component of method validation that quantifies the efficiency of an analyte's extraction from the sample matrix. biotage.comnih.gov It is typically expressed as the percentage of the known amount of analyte that is recovered after the entire sample preparation process. Inadequate recovery can lead to an underestimation of the analyte's concentration in the original sample.
Various sample preparation techniques are employed in forensic toxicology to isolate analytes from the matrix and minimize interference. These include:
Liquid-Liquid Extraction (LLE): A method based on the differential solubility of the analyte in two immiscible liquids.
Solid-Phase Extraction (SPE): A technique where the analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent. This is a common technique for cleaning up complex samples like hair and amniotic fluid. nih.govscispace.com
Protein Precipitation: A simpler method often used for blood or plasma samples where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation. ojp.gov
The choice of extraction method significantly impacts recovery rates. For example, a study on designer amphetamines found that while acetonitrile protein precipitation was a viable option for blood samples, a simple dilution in buffer was ultimately chosen based on a combination of analyte recovery, ease of use, and analysis time. ojp.gov In that study, analytical recoveries for all target compounds were between 64-93% in urine and 60-91% in blood. ojp.gov Another study analyzing amphetamine and β-phenylethylamine enantiomers in urine reported accuracy, as assessed by analytical recovery, to be between 94% and 108%. oup.com Research on 11 illicit phenethylamines in hair demonstrated recovery rates ranging from 77% to 103%. oup.com
Table 2: Research Findings on the Recovery of Related Phenethylamines from Biological Matrices
| Analyte(s) | Matrix | Extraction Method | Average Recovery (%) |
| Designer Amphetamines (2C-B, 2C-C, 2C-D, etc.) | Urine | Solid-Phase Extraction | 64-93% ojp.gov |
| Designer Amphetamines (2C-B, 2C-C, 2C-D, etc.) | Blood | Acetonitrile Protein Precipitation / Dilution | 60-91% ojp.gov |
| 11 Illicit Phenethylamines | Hair | Methanolic HCl Incubation | 77-103% oup.com |
| Amphetamine and β-phenylethylamine enantiomers | Urine | Solid-Phase Extraction | 94-108% oup.com |
| Methaqualone | Blood | Liquid-Liquid Extraction | ~60% nih.gov |
| 13 Illicit Phenethylamines | Amniotic Fluid | Solid-Phase Extraction (HLB cartridge) | Good recoveries reported (specific percentages not detailed in abstract) nih.gov |
This table presents data from studies on compounds structurally related to Metaescaline to illustrate recovery assessment in forensic analysis.
Mechanistic Pharmacological Investigations of Metaescaline Hydrochloride in Preclinical Models
In Vitro Receptor Binding Affinity and Efficacy Studies
Metaescaline's interaction with serotonin (B10506) (5-HT) receptors is central to its activity. It primarily functions as an agonist at the 5-HT2A and 5-HT2C receptor subtypes. The 5-HT2A receptor is a well-established target for classic hallucinogens. Research indicates that metaescaline exhibits a moderate binding affinity for the 5-HT2A receptor, with a reported binding affinity (Ki) of approximately 500 nM. This affinity is considered weaker compared to its parent compound, mescaline, suggesting that the specific arrangement of the methoxy (B1213986) groups on the phenyl ring influences receptor fit. In addition to its 5-HT2A activity, metaescaline also demonstrates agonism at 5-HT2C receptors and has a lower affinity for 5-HT2B receptors.
Table 1: Metaescaline Binding Affinity at Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki) | Efficacy |
|---|---|---|
| 5-HT2A | ~500 nM | Agonist |
| 5-HT2C | Not Quantified | Agonist |
| 5-HT2B | Lower Affinity | Not Specified |
Studies on a class of related phenethylamines, known as scalines, have shown that these compounds generally exhibit low affinity for adrenergic receptors. nih.gov For the broader class of 4-alkoxy-3,5-dimethoxy-phenethylamines, binding affinities at α1A and α2A adrenergic receptors were typically in the micromolar range, indicating a weak interaction. frontiersin.org While specific Ki values for metaescaline at these receptors are not detailed in the available literature, the data from closely related compounds suggest that significant interaction with α1A and α2A receptors is unlikely. nih.govbiorxiv.org
Table 2: Adrenergic Receptor Binding Profile for the Scaline Class
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| α1A | >10,000 nM frontiersin.org |
| α2A | >10,000 nM frontiersin.org |
Note: Data is for the general class of scaline compounds, as specific data for metaescaline is limited.
Metaescaline is reported to have a mixed binding profile that includes interaction with dopamine (B1211576) D2 receptors. However, this interaction is noted as being less characterized than its effects on serotonin receptors. In a broad screening of related scaline compounds, the affinity for the D2 receptor was found to be low, with Ki values greater than 10,000 nM. frontiersin.org This suggests that direct, high-affinity binding to the D2 receptor is not a primary characteristic of this compound class. Data regarding metaescaline's affinity for D1 and D3 receptor subtypes is not currently available in the reviewed scientific literature.
Table 3: Dopamine Receptor Binding Profile for the Scaline Class
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| D1 | Not Reported |
| D2 | >10,000 nM frontiersin.org |
| D3 | Not Reported |
Note: Data is for the general class of scaline compounds, as specific data for metaescaline is limited.
Trace Amine-Associated Receptor 1 (TAAR1) is a receptor that binds to endogenous trace amines and is also a target for various psychoactive compounds, including some phenethylamines. wikipedia.orgwikipedia.org Studies on mescaline have shown that it binds to TAAR1 with some affinity (Ki of 3.3 µM). biorxiv.org For the broader class of scalines, binding affinity for rat and mouse TAAR1 was generally low, with Ki values typically exceeding 10,000 nM. frontiersin.org Psilocin, a tryptamine (B22526) psychedelic, has also been shown to have Ki values of 1.4 µM and 17 µM at rat and mouse TAAR1, respectively. nih.gov While specific quantitative data for metaescaline's interaction with TAAR1 is not available, the existing information on structurally similar compounds suggests a potential for low-affinity interaction. frontiersin.orgbiorxiv.org
Monoamine Transporter (SERT, NET, DAT) Interaction Assays
Monoamine transporters, which include the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT), are responsible for the reuptake of neurotransmitters from the synaptic cleft and are key targets for many psychoactive drugs. wikipedia.orgnih.gov However, classic psychedelics like mescaline generally show very low affinity for these transporters. wikipedia.org In vitro studies of the scaline class of compounds, which includes metaescaline, confirmed this characteristic, showing no significant inhibition of monoamine uptake at SERT, NET, or DAT at concentrations up to 10,000 nM. frontiersin.org This indicates that metaescaline is unlikely to act as a potent monoamine reuptake inhibitor.
Table 4: Metaescaline Class Interaction with Monoamine Transporters
| Transporter | Inhibition of Uptake (IC50) |
|---|---|
| SERT | >10,000 nM frontiersin.org |
| NET | >10,000 nM frontiersin.org |
| DAT | >10,000 nM frontiersin.org |
Note: Data is for the general class of scaline compounds, as specific data for metaescaline is limited.
Enzyme Interaction Studies in Biochemical Pathways
The biotransformation of xenobiotics, including phenethylamines, is primarily carried out by metabolic enzymes, largely from the cytochrome P450 (CYP) superfamily, which are abundant in the liver. sigmaaldrich.complos.org These Phase I reactions typically introduce functional groups to increase the polarity of a compound, facilitating its excretion. sigmaaldrich.com
Specific enzyme interaction studies for metaescaline hydrochloride are not extensively documented in the scientific literature. However, insights can be drawn from its structural analog, mescaline. The metabolism of mescaline primarily involves oxidative deamination to form 3,4,5-trimethoxyphenylacetic acid (TMPA). wikipedia.orgnih.gov The specific enzyme responsible for this deamination is still a subject of some debate, with monoamine oxidase (MAO) or a specific mescaline oxidase being implicated. nih.gov Additionally, a minor metabolic pathway for mescaline is O-demethylation. nih.gov One source predicts that metaescaline may undergo hepatic O-demethylation, which would be consistent with known metabolic pathways for related compounds. However, without direct experimental data, the precise enzymatic interactions and metabolic fate of metaescaline remain to be formally elucidated.
Electrophysiological Assessments in Isolated Neural Systems
The study of how psychoactive compounds alter the electrical properties of neurons is fundamental to understanding their effects on brain function. Techniques such as patch-clamp electrophysiology and microiontophoresis in isolated neural preparations (e.g., brain slices) allow for a detailed examination of a drug's impact on neuronal excitability, action potentials, and synaptic transmission. solteszlab.com
While specific electrophysiological data for metaescaline is not extensively documented in published literature, studies on its close structural analog, mescaline, provide significant insights. Early investigations using microiontophoretic application directly onto single cortical neurons in cats revealed that mescaline can produce both excitatory and depressant responses. nih.gov These responses often mirrored the effects of norepinephrine, with a given neuron typically being either excited or depressed by both substances. nih.gov The effects of mescaline could be antagonized by both a beta-adrenoceptor blocker and a serotonin antagonist, suggesting a complex interaction with multiple neurotransmitter systems at the neuronal level. nih.gov
Further research on the frog sciatic-sartorius muscle preparation showed that mescaline could alter neuromuscular transmission. pharmacompass.com In this isolated system, mescaline was found to decrease the amplitude of miniature endplate potentials and endplate potentials, which are measures of synaptic strength at the neuromuscular junction. pharmacompass.com It also hyperpolarized the resting membrane potential and notably prolonged the duration of the action potential. pharmacompass.com
Modern electrophysiological techniques, such as whole-cell patch-clamp recordings in cortical brain slices, are used to investigate how psychedelic compounds modulate neuronal activity. biorxiv.orgnih.gov These methods have shown that activation of the serotonin 2A (5-HT2A) receptor, the primary target of classic psychedelics, leads to a cascade of events that result in neuronal firing. This is achieved through multiple mechanisms, including membrane depolarization and a reduction in the afterhyperpolarization that follows an action potential, making it easier for the neuron to fire again.
Table 1: Summary of Observed Electrophysiological Effects of Mescaline in Isolated Neural Systems
| Neural Preparation | Technique | Observed Effect | Reference |
|---|---|---|---|
| Cat Cortical Neurons | Microiontophoresis | Elicited both excitatory and depressant responses on single neurons. | nih.gov |
| Frog Sciatic-Sartorius Nerve-Muscle | Intracellular Recording | Decreased amplitude of miniature endplate and endplate potentials. | pharmacompass.com |
| Frog Sciatic-Sartorius Nerve-Muscle | Intracellular Recording | Prolonged the duration of the action potential. | pharmacompass.com |
| General Cortical Neurons (Psychedelics) | Patch-Clamp | Induces membrane depolarization and reduces afterhyperpolarization via 5-HT2A receptor activation. | General finding |
Molecular Mechanisms of Action at the Cellular Level (e.g., Gene and Protein Expression)
The cellular actions of metaescaline and related psychedelics are primarily initiated by their interaction with specific receptors, which triggers downstream intracellular signaling cascades that ultimately alter gene and protein expression. The principal molecular target for classic phenethylamine (B48288) and tryptamine psychedelics is the serotonin 5-HT2A receptor, where they act as agonists. nih.gov
Activation of the G-protein coupled 5-HT2A receptor stimulates the phospholipase C (PLC) pathway. biorxiv.org PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). biorxiv.org IP3 mobilizes intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). biorxiv.orgelifesciences.org This cascade can subsequently activate other signaling pathways, such as the MAP kinase pathway, and transcription factors like cAMP response element-binding protein (CREB), which play crucial roles in synaptic plasticity and gene regulation. biorxiv.org
A significant consequence of this signaling is the rapid induction of specific genes known as immediate early genes (IEGs). Studies on 5-HT2A agonists like DOI (2,5-dimethoxy-4-iodoamphetamine), LSD, and psilocybin consistently show increased expression of IEGs such as c-fos and Arc (activity-regulated cytoskeleton-associated protein) in various brain regions, particularly the cortex. jneurosci.orgnih.govjneurosci.org This induction is dependent on 5-HT2A receptor activation, as it is blocked by 5-HT2A antagonists. jneurosci.orgnih.govjneurosci.org These IEGs are themselves transcription factors or effector proteins that regulate the expression of other genes involved in long-term cellular changes, including neuroplasticity. jneurosci.org
Furthermore, psychedelic compounds have been shown to modulate the expression of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF). frontlinegenomics.comfrontiersin.org BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. frontiersin.org Studies have demonstrated that administration of psychedelics can increase the expression of BDNF mRNA and protein, which is believed to be a key mechanism underlying their ability to promote structural and functional neural plasticity. elifesciences.orgnih.gov
Table 2: Effects of 5-HT2A Receptor Agonists on Gene and Protein Expression
| Gene/Protein | Compound(s) Studied | Effect | Brain Region(s) | Reference |
|---|---|---|---|---|
| c-Fos | DOI, LSD, Psilocybin | Increased mRNA and protein expression | Cortex (frontal, cingulate), Amygdala, Claustrum | jneurosci.orgjneurosci.orgnih.govnih.gov |
| Arc | DOI | Increased mRNA expression | Cortex | nih.govjneurosci.org |
| Egr-1 / Egr-2 | DOI, LSD, Psilocybin | Increased mRNA expression | Cortex | jneurosci.orgfrontlinegenomics.com |
| BDNF | LSD, Psilocybin, Ayahuasca | Increased mRNA and/or protein expression | Cortex, Hippocampus | elifesciences.orgfrontlinegenomics.comfrontiersin.orgnih.gov |
Preclinical Pharmacodynamics in Animal Models for Mechanistic Insight
Preclinical pharmacodynamic studies in animal models are essential for linking molecular actions to behavioral outcomes, providing mechanistic insights into a compound's effects. For psychedelic drugs, specific behavioral assays have been developed that are predictive of hallucinogenic activity in humans.
The most widely used and well-validated animal model for assessing the in vivo activity of serotonergic psychedelics is the head-twitch response (HTR) in rodents. nih.govljmu.ac.uk The HTR is a rapid, rotational shake of the head that is reliably induced by 5-HT2A receptor agonists. nih.govmdpi.com The potency of a compound to induce HTR is highly correlated with its hallucinogenic potency in humans. ljmu.ac.uk Crucially, a study directly comparing mescaline with its analogs found that metaescaline (escaline) also induces the HTR. nih.govresearchgate.net In these mouse studies, escaline (B1605962) was found to be approximately two to three times more potent than mescaline, demonstrating a clear pharmacodynamic effect mediated by the 5-HT2A receptor. researchgate.netnih.gov
Other behavioral paradigms are also used to probe the mechanistic actions of these compounds. In rats, mescaline has been shown to have complex, dose-dependent effects on locomotor activity, with lower doses causing a decrease in movement and higher doses causing hyperactivity. biorxiv.orgresearchgate.net This biphasic effect is thought to be mediated by interactions with multiple serotonin receptors, with the hyperlocomotion at high doses being blocked by 5-HT2A antagonists. biorxiv.org Mescaline also disrupts prepulse inhibition (PPI) of the acoustic startle response, a measure of sensorimotor gating that is impaired in certain psychiatric conditions. This disruption of PPI is also considered a 5-HT2A-mediated effect. biorxiv.orgresearchgate.net
Studies in zebrafish have shown that mescaline can dose-dependently alter swimming patterns and increase time spent in the upper portion of a novel tank, which can be interpreted as anxiolytic-like behavior. nih.gov It also affects social behavior, causing fish to swim closer together in a shoaling test. nih.gov These models allow for high-throughput screening and provide further evidence of the behavioral consequences of activating serotonergic pathways.
Table 3: Preclinical Pharmacodynamic Profile of Mescaline and Analogs
| Compound | Animal Model | Assay | Key Finding | Postulated Mechanism | Reference |
|---|---|---|---|---|---|
| Metaescaline (Escaline) | Mouse | Head-Twitch Response (HTR) | Induces HTR; ~2-3x more potent than mescaline (ED₅₀ = 11.2 µmol/kg). | 5-HT2A Receptor Agonism | researchgate.netnih.gov |
| Mescaline | Mouse | Head-Twitch Response (HTR) | Induces HTR (ED₅₀ = 27.0 µmol/kg). | 5-HT2A Receptor Agonism | nih.govresearchgate.net |
| Mescaline | Rat | Locomotor Activity | Biphasic effect: low doses decrease, high doses increase locomotion. | 5-HT2A/2C Receptor Modulation | biorxiv.org |
| Mescaline | Rat | Prepulse Inhibition (PPI) | Disrupts sensorimotor gating. | 5-HT2A Receptor Agonism | biorxiv.orgresearchgate.net |
| Mescaline | Zebrafish | Novel Tank Test | Dose-dependently increases activity in top of tank. | Serotonergic Modulation | nih.gov |
Compound Reference Table
Theoretical Metabolic Pathways and Biotransformation of Metaescaline Hydrochloride
Predicted Phase I Metabolic Transformations
Phase I reactions for Metaescaline are anticipated to primarily involve oxidative deamination and modifications to its alkoxy groups, such as O-demethylation, followed by potential hydroxylation.
The principal metabolic route for many phenethylamines, including mescaline, is oxidative deamination. wikipedia.orgnih.gov This process is catalyzed by amine oxidases. nih.gov For Metaescaline, this pathway would convert the primary amine group into an aldehyde.
This reaction is catalyzed by monoamine oxidase (MAO), an enzyme crucial in the breakdown of various biogenic amines. ontosight.aiiiarjournals.org While mescaline itself has been reported as a poor substrate for purified human MAO in vitro, MAO inhibitors have been shown to affect its action, suggesting MAO-A plays a role. wikipedia.org It is plausible that Metaescaline is also a substrate for MAO. The initial product of oxidative deamination is an unstable aldehyde, 3,5-dimethoxy-4-ethoxyphenylacetaldehyde. This intermediate is then rapidly metabolized further.
The resulting aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.
Oxidation: The aldehyde dehydrogenase (ALDH) enzyme would oxidize the intermediate to 3,5-dimethoxy-4-ethoxyphenylacetic acid (DMEPAA). This is analogous to the formation of 3,4,5-trimethoxyphenylacetic acid (TMPAA), the major metabolite of mescaline. nih.govnih.gov
Reduction: Aldehyde reductase can convert the intermediate to the corresponding alcohol, 3,5-dimethoxy-4-ethoxyphenylethanol.
Table 1: Predicted Metabolites from Oxidative Deamination of Metaescaline
| Precursor | Enzyme(s) | Metabolite |
|---|---|---|
| Metaescaline | Monoamine Oxidase (MAO) | 3,5-dimethoxy-4-ethoxyphenylacetaldehyde |
| 3,5-dimethoxy-4-ethoxyphenylacetaldehyde | Aldehyde Dehydrogenase (ALDH) | 3,5-dimethoxy-4-ethoxyphenylacetic acid |
A secondary, yet significant, Phase I pathway for methoxylated phenethylamines involves the removal of methyl groups (O-demethylation) from the phenyl ring. nih.gov This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP2D6 isoenzyme. nih.govnih.gov
For Metaescaline, with two methoxy (B1213986) groups and one ethoxy group, several O-dealkylation products are theoretically possible. O-demethylation would be more likely than O-deethylation. This process would expose a hydroxyl group, creating phenolic metabolites.
Primary O-demethylation: CYP2D6 could catalyze the removal of one of the methyl groups at the 3 or 5 position, leading to the formation of hydroxy-methoxy-ethoxyphenethylamines.
Sequential Oxidation: Following O-demethylation, the newly formed phenolic ring could undergo further hydroxylation, although this is less common for this class of compounds compared to simpler phenethylamines. nih.gov Studies on other methoxyphenethylamines show that CYP2D6 can catalyze both O-demethylation and subsequent ring hydroxylation. nih.govnih.gov
Table 2: Predicted O-Demethylation Metabolites of Metaescaline
| Precursor | Enzyme(s) | Predicted Metabolite |
|---|---|---|
| Metaescaline | Cytochrome P450 (e.g., CYP2D6) | 3-hydroxy-5-methoxy-4-ethoxyphenethylamine |
These phenolic metabolites are pharmacologically interesting as they may possess different receptor binding profiles compared to the parent compound.
Predicted Phase II Conjugation Reactions
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to form more water-soluble compounds that are easily excreted.
N-acetylation, the addition of an acetyl group to the primary amine, is a known, albeit minor, metabolic pathway for mescaline. wikipedia.orgresearchgate.net Preliminary data for Metaescaline also suggest N-acetylation as a potential minor metabolic route. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes. The resulting metabolite, N-acetylmetaescaline, would likely have reduced pharmacological activity. Studies in mice and rats with mescaline have confirmed the formation of N-acetylmescaline and its subsequent O-demethylated metabolites. researchgate.net
The phenolic metabolites generated during Phase I O-demethylation are prime candidates for further conjugation via glucuronidation and sulfation. nih.gov
Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to hydroxyl groups. nih.govhmdb.ca The resulting glucuronide conjugates are highly water-soluble and readily eliminated in urine. This is a common pathway for phenolic drugs and metabolites. nih.gov
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl groups. nih.gov Like glucuronidation, sulfation significantly increases the polarity of the molecule, facilitating its excretion. For many phenolic compounds, sulfation is a major metabolic pathway. nih.gov
It is also theoretically possible for the primary amine group to undergo glucuronidation, forming an N-glucuronide, a known pathway for some phenethylamines. hmdb.ca
Table 3: Predicted Phase II Conjugation Metabolites
| Precursor | Reaction | Enzyme(s) | Predicted Metabolite |
|---|---|---|---|
| Metaescaline | Acetylation | N-acetyltransferases (NATs) | N-acetylmetaescaline |
| Hydroxylated Phase I Metabolites | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | O-glucuronide conjugates |
In Vitro Metabolism Studies Using Microsomal and Cellular Systems
Currently, there is a lack of published in vitro metabolism studies specifically investigating Metaescaline using human liver microsomes, hepatocytes, or other cellular systems. However, extensive research on analogous compounds provides a strong basis for prediction.
Microsomal Studies: Studies using human liver microsomes on other phenethylamines have been crucial in identifying the specific CYP450 enzymes involved in their metabolism, with CYP2D6 being a key player in the O-demethylation of methoxylated phenethylamines. nih.govnih.gov Similar studies on mescaline have shown it is not a significant substrate for CYP2D6, but its demethylated metabolites are formed by microsomal enzymes. nih.gov An in vitro study with mouse hepatic microsomes identified a P450 isozyme, CYP2C29, as responsible for oxidizing the aldehyde metabolite of mescaline to its corresponding carboxylic acid. nih.gov
Hepatocyte Studies: Incubations of related psychoactive substances, such as 2C-B and 25B-NBF, with human hepatocytes have successfully identified numerous Phase I and Phase II metabolites formed through pathways like O-demethylation, hydroxylation, glucuronidation, and sulfation. mdpi.comup.pt Such a system would be ideal for elucidating the complete metabolic profile of Metaescaline.
Future in vitro studies on Metaescaline would be essential to confirm these predicted pathways, identify the specific enzymes involved, and quantify the relative importance of each metabolic route. Such research would involve incubating Metaescaline with human liver microsomes and hepatocytes and analyzing the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comup.pt
Comparative Metabolic Profiles with Related Phenethylamines
The metabolism of metaescaline can be better understood by comparing its theoretical pathways with the established metabolic profiles of structurally related phenethylamines, such as mescaline, proscaline, and compounds from the 2C series. The substitution pattern on the aromatic ring is a critical determinant of the predominant metabolic route. frontiersin.org
Metaescaline vs. Mescaline : Mescaline is metaescaline's closest natural analogue, differing only by a methoxy group at the 5-position instead of an ethoxy group. wikipedia.org The primary metabolic pathway for mescaline is oxidative deamination to TMPAA. nih.govwikipedia.org While mescaline is reportedly a poor substrate for MAO and CYP2D6 in vitro, these enzymes are still considered relevant. wikipedia.org Metaescaline is presumed to follow a similar primary pathway to DEMPAA. The bulkier ethoxy group in metaescaline compared to mescaline's methoxy group might slightly alter the kinetics of O-dealkylation by CYP enzymes.
Metaescaline vs. Other "Scaline" Analogues (Proscaline, Methallylescaline) : Proscaline (3,5-dimethoxy-4-propyloxyphenethylamine) and methallylescaline (B12331354) are also direct analogues of mescaline. A 2025 study demonstrated that for these two compounds, hydroxylation and N-acetylation were major metabolic pathways. nih.gov This finding suggests that for mescaline derivatives with longer alkoxy chains at the 4-position (or in metaescaline's case, an ethoxy group at the 5-position), N-acetylation may be a more prominent route of biotransformation compared to mescaline itself.
Metaescaline vs. 2C-Series Phenethylamines : The 2,5-dimethoxyphenethylamine (2C) series of compounds offers another point of comparison. Unlike mescaline, where CYP enzyme involvement is less clear, the metabolism of 2C compounds is significantly influenced by CYP isoenzymes, particularly CYP2D6 and CYP3A4. nih.govup.pt This highlights that the specific placement of methoxy groups on the phenyl ring profoundly impacts the metabolic pathway, shifting the balance between biotransformation by MAO and by the cytochrome P450 system.
The table below provides a comparative overview of the metabolic profiles of these related compounds.
| Compound | Primary Metabolic Pathway(s) | Key Enzymes (Observed or Predicted) | Major Metabolite(s) |
|---|---|---|---|
| Metaescaline (Theoretical) | Oxidative Deamination, N-Acetylation, O-Dealkylation | MAO, ALDH, NAT, CYP P450 | DEMPAA, N-acetyl-metaescaline |
| Mescaline | Oxidative Deamination, O-Demethylation (minor), N-Acetylation (in CNS) | MAO, Amine Oxidase, CYP P450, NAT | 3,4,5-Trimethoxyphenylacetic acid (TMPAA) nih.govwikipedia.org |
| Proscaline | Hydroxylation, N-Acetylation | CYP P450 (inferred), NAT | Hydroxylated and N-acetylated products nih.gov |
| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | Oxidative Deamination, O-Demethylation | CYP2D6, CYP3A4, MAO-B | Hydroxy- and dihydroxy-metabolites, 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid |
Regulatory Frameworks and Their Impact on Academic Research of Metaescaline Hydrochloride
International and National Scheduling of Novel Psychoactive Substances (NPS)
The international drug control conventions, including the Single Convention on Narcotic Drugs of 1961 and the Convention on Psychotropic Substances of 1971, provide a framework for the international scheduling of substances. unodc.orgunodc.org The World Health Organization (WHO) conducts a critical review of substances, and based on their potential for abuse and therapeutic value, may recommend their inclusion in one of the schedules of these conventions. The Commission on Narcotic Drugs (CND), a subsidiary body of the United Nations Economic and Social Council, makes the final decision on scheduling. unodc.orgunodc.org This process, however, can be lengthy, and the rapid emergence of new NPS often outpaces these international control mechanisms.
In response to this challenge, many countries have adopted more agile national legislative approaches.
United States: In the United States, the Controlled Substances Act (CSA) categorizes drugs into five schedules based on their abuse potential, accepted medical use, and safety. dea.govusdoj.gov Metaescaline, as a phenethylamine (B48288) and an analogue of mescaline (a Schedule I substance), is considered a Schedule I controlled substance under the Federal Analogue Act. dea.govwww.gov.uk This act treats any substance that is substantially similar in chemical structure and pharmacological effect to a Schedule I or II controlled substance as if it were in Schedule I. dea.gov
United Kingdom: The UK addresses NPS through the Psychoactive Substances Act 2016. This legislation takes a blanket approach, making it an offense to produce, supply, or offer to supply any substance intended for human consumption that is capable of producing a psychoactive effect. nih.govparliament.ukwww.gov.uk There are exemptions for legitimate substances like alcohol, nicotine, and medicines. nih.govparliament.uk Under this act, Metaescaline (hydrochloride) would be considered a psychoactive substance, and its production and supply for non-exempted purposes would be illegal. youtube.com Research, however, is considered an exempted activity under the act, provided it is approved. parliament.uk
Germany: Germany has implemented the New Psychoactive Substances Act (NpSG), which bans entire groups of substances. unodc.orgcriminal-law-germany.lawyer Notably, this act includes a generic definition for compounds derived from 2-phenethylamine, which would encompass Metaescaline (hydrochloride). unodc.orgforensicsciencesimplified.org This approach allows for the control of new analogues without the need to schedule each substance individually. unodc.orgunodc.org The law prohibits trafficking, manufacturing, and administering these substances to others. wikipedia.org
Interactive Table: Regulatory Status of Metaescaline (hydrochloride) and Related Compounds
| Compound | United States (CSA) | United Kingdom (Psychoactive Substances Act 2016) | Germany (NpSG) |
| Metaescaline (hydrochloride) | Schedule I (Analogue) | Psychoactive Substance | Controlled (as a phenethylamine derivative) |
| Mescaline | Schedule I | Class A | Anlage I (non-tradable) |
Implications of Controlled Substance Classification on Research Access and Conduct
The classification of Metaescaline (hydrochloride) as a controlled substance has significant practical implications for academic researchers. In the United States, researchers wishing to study Schedule I substances face a multi-layered and often lengthy approval process. They must obtain a registration from the Drug Enforcement Administration (DEA), which involves a detailed application, background checks, and a site inspection to ensure secure storage. dea.govunodc.org
Researchers are required to maintain meticulous records of the acquisition, use, and disposal of the substance. dea.gov This includes detailed inventory logs and biennial inventories. jdsupra.com Storage requirements are stringent, often mandating a safe or locked cabinet within a secured area. These rigorous protocols are designed to prevent diversion but can be burdensome and costly for research institutions.
Furthermore, obtaining funding for research on Schedule I substances can be challenging. While the National Institutes of Health (NIH) does fund such research, there is a perception of barriers and a focus on the potential harms rather than the therapeutic potential of these compounds. theregreview.orgnih.gov The director of the National Institute on Drug Abuse (NIDA) has acknowledged that the cumbersome process can deter researchers. nih.gov
In the United Kingdom, while research is exempt from the Psychoactive Substances Act's offenses, scientists must still obtain a Home Office license to possess and work with controlled substances like those falling under the act. zoll.de This process also involves significant administrative effort and adherence to strict security and record-keeping protocols. zoll.de
Ethical Considerations in Research with Scheduled Compounds
Research involving psychoactive substances like Metaescaline (hydrochloride) necessitates a robust ethical framework to protect the welfare of human participants. Institutional Review Boards (IRBs) play a critical role in scrutinizing research protocols to ensure they adhere to fundamental ethical principles.
The core principles of the Belmont Report—respect for persons, beneficence, and justice—are paramount.
Respect for Persons: This principle requires that individuals are treated as autonomous agents and that those with diminished autonomy are entitled to protection. In the context of psychoactive drug research, this translates to a rigorous informed consent process. Participants must be fully informed of the potential risks and benefits, the nature of the substance, and the procedures involved, and they must be free to withdraw from the study at any time without penalty. The potential for altered states of consciousness raises unique challenges in ensuring ongoing consent and capacity. zoll.de
Beneficence: This principle involves the dual obligations to do no harm and to maximize possible benefits. The IRB must be convinced that the potential scientific knowledge to be gained from the research outweighs the potential risks to the participants. This risk-benefit analysis is particularly complex for substances with limited safety data.
Justice: This principle requires the fair selection of research participants. Researchers must ensure that the burdens and benefits of the research are distributed equitably and that vulnerable populations are not exploited.
The IRB review process for studies involving psychoactive substances is typically intensive, often requiring a full board review. The board will carefully consider the study design, participant selection, risk mitigation strategies, and the informed consent process.
Role of Forensic Science in the Surveillance and Characterization of New Analogues
Forensic science plays a pivotal role in the surveillance and characterization of NPS, including new analogues of phenethylamines. Forensic laboratories are often the first to identify emerging substances in seized materials and biological samples. This work is essential for understanding the evolving drug landscape and informing public health and law enforcement responses.
Forensic toxicologists and chemists utilize advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to identify and characterize new compounds. The data generated by forensic laboratories contribute to early warning systems, such as the one operated by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). youtube.com
This forensic intelligence is crucial for informing scheduling decisions. For instance, the identification of new, potent, and harmful fentanyl analogues in forensic casework has led to their rapid emergency scheduling in the United States. parliament.uk Similarly, the detection of emerging NPS in forensic samples can provide the evidence base for national authorities to enact or amend generic legislation, as seen in Germany. unodc.org The systematic collection and analysis of forensic data allow for the monitoring of trends, the identification of regional hotspots, and an assessment of the public health risks associated with new analogues.
Future Directions in Metaescaline Hydrochloride Research
Development of Novel Analytical Techniques for Trace Analysis
The detection and quantification of metaescaline, particularly in complex biological matrices, remains a significant challenge due to the existence of structural isomers like escaline (B1605962) and the low concentrations at which it may be present. Future research should focus on developing more sensitive and selective analytical methods.
High-resolution mass spectrometry (HRMS) is a powerful tool for distinguishing between isomers and identifying unknown substances. researchgate.net Techniques such as paper-spray mass spectrometry (PS-MS) coupled with HRMS are being developed for the rapid detection of emerging drugs in street samples and could be adapted for metaescaline. rsc.org Similarly, Direct Analysis in Real Time (DART) mass spectrometry offers a method for rapid, on-site screening without extensive sample preparation. researchgate.net
Further development in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies is also crucial. While LC-MS/MS is a gold standard, optimizing chromatographic separation and sample preparation, such as liquid-liquid extraction or solid-phase extraction, can enhance recovery and sensitivity for phenethylamines. researchgate.netnih.govpjps.pk The development of methods for analyzing hair samples could provide a wider window for detecting past intake. nih.gov
Future work could focus on creating specific derivatization techniques that allow for clearer distinction between β-methylphenylethylamines and their isomers, a challenge relevant to the broader class of compounds to which metaescaline belongs. researchgate.net
Table 1: Comparison of Modern Analytical Techniques for Phenethylamine (B48288) Detection
| Technique | Common Application | Advantages | Future Research Focus for Metaescaline |
|---|---|---|---|
| GC-MS | Routine screening in forensic toxicology. pjps.pk | Established libraries, good for volatile compounds. | Development of specific derivatization agents to improve isomer separation. |
| LC-MS/MS | Targeted quantification in biological matrices. science.govnih.gov | High sensitivity and specificity for a wide range of compounds. | Optimization of extraction protocols from complex matrices like blood and hair; method validation for metaescaline. nih.gov |
| HRMS (e.g., TOF, Orbitrap) | Non-targeted screening, identification of novel psychoactive substances (NPS). researchgate.netfrontiersin.org | High mass accuracy allows for elemental composition determination and isomer differentiation. researchgate.net | Creation of a high-resolution mass spectral library for metaescaline and its metabolites; use of Kendrick Mass Defect filters for class identification. researchgate.net |
| Ambient Ionization MS (e.g., DART, PS-MS) | Rapid, on-site screening of powders, liquids, and surfaces. rsc.orgresearchgate.net | Minimal to no sample preparation required, fast analysis time. | Method development for direct detection on various surfaces and in harm reduction settings. |
Advanced Preclinical Models for Elucidating Receptor Signal Transduction
Metaescaline is believed to exert its effects through interaction with serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes, and potentially dopamine (B1211576) receptors. However, the precise mechanisms and downstream signaling cascades are not well understood. Advanced preclinical models are needed to dissect these interactions.
In Vitro Models : Future studies should move beyond simple binding assays. The use of genetically encoded fluorescent sensors, such as psychLight, which is based on the 5-HT2A receptor structure, can allow for the direct assessment of receptor conformation changes in real-time. researchgate.net Cell-based assays utilizing human cell lines (e.g., HEK 293) that express specific receptor subtypes can be used to study biased agonism. researchgate.netnih.gov This phenomenon, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin pathways), is crucial for understanding the nuanced effects of compounds like metaescaline. researchgate.netnih.gov
In Vivo Models : Genetically modified animal models, such as knockout mice lacking specific serotonin receptors (e.g., Htr2a), can help to confirm the receptor targets essential for metaescaline's effects. bmj.combmj.com These models can be used to investigate behavioral outcomes and neurobiological changes, providing a link between receptor activity and physiological response.
Research could also explore the use of organoids, or "mini-brains," which are three-dimensional cultures of neural cells derived from stem cells. These models could provide a more complex and human-relevant system for studying the effects of metaescaline on neural circuitry and development compared to traditional cell cultures.
Chemoinformatic Approaches for Predicting Activity and Metabolism
Chemoinformatics and computational modeling offer powerful tools to accelerate research and guide experimental work. mdpi.comfrontiersin.org These in silico methods can be applied to metaescaline to predict its pharmacological profile and metabolic fate.
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully used to study hallucinogenic phenylalkylamines. researchgate.netresearchgate.net By building a QSAR model that includes metaescaline and its analogs, researchers could predict the binding affinity and activity of novel, related compounds, helping to rationalize structure-activity relationships. nih.gov For phenalkylamines, electronic and hydrophobic properties have been identified as critical for activity. nih.gov
Molecular Docking : Docking simulations can predict how metaescaline binds to the three-dimensional structure of its target receptors, like the 5-HT2A receptor. nih.govresearchgate.net This can help identify key amino acid residues involved in the interaction and explain why metaescaline has a different binding profile compared to isomers like escaline. researchgate.net
Metabolism Prediction : Computational tools can predict the likely metabolic pathways of metaescaline. While it is expected to be metabolized by monoamine oxidase (MAO), similar to mescaline, the exact metabolites are unknown. nih.gov In silico models can predict sites of metabolism (e.g., O-demethylation, N-acetylation) and the resulting products, which can then be targeted for identification in experimental studies. nih.govnih.gov
Table 2: Application of Chemoinformatic Tools in Metaescaline Research
| Chemoinformatic Tool | Principle | Application to Metaescaline |
|---|---|---|
| QSAR | Correlates molecular structure with biological activity using statistical models. mdpi.comnih.gov | Predict binding affinity at 5-HT2A/2C receptors; guide synthesis of new analogs with modified activity. |
| Molecular Docking | Simulates the interaction between a small molecule (ligand) and a protein (receptor). researchgate.net | Visualize the binding pose of metaescaline in the 5-HT2A receptor active site; explain differences in affinity compared to escaline or mescaline. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | Develop a pharmacophore model for 5-HT2A agonists based on metaescaline and other phenethylamines. |
| Metabolism Prediction Software | Uses rule-based systems or machine learning to predict metabolic transformations. researchgate.net | Identify likely metabolites of metaescaline for targeted analytical searches in in vitro and in vivo experiments. |
Standardization of Research Protocols for Phenethylamine Studies
A significant hurdle in the study of new psychoactive substances (NPS), including phenethylamines, is the lack of standardized research protocols. nih.govclinicallab.com This leads to variability in results across different laboratories and makes it difficult to compare findings. researchgate.net
Future progress requires a concerted effort to standardize multiple aspects of research:
Reference Standards : The availability of high-purity, certified reference standards for metaescaline (hydrochloride) and its potential metabolites is essential for accurate analytical quantification. unodc.org
Synthesis and Purification : Standardized, well-documented synthetic protocols are needed to ensure that researchers are all studying the same compound, free of impurities that could confound results. acs.org
Analytical Methods : Consensus on best practices for analytical validation, including parameters like linearity, limit of detection (LOD), and matrix effects, would improve the reliability and comparability of data. researchgate.netpjps.pk
Preclinical Assays : Establishing standardized protocols for key in vitro (e.g., receptor binding, functional assays) and in vivo (e.g., behavioral paradigms) experiments would enhance the reproducibility of pharmacological studies. mdpi.com
International bodies and scientific communities could play a role in developing and disseminating these standardized protocols, similar to efforts for other classes of drugs. unodc.orgceon.rs
Contribution of Metaescaline Research to the Broader Understanding of Phenethylamine Pharmacology
Studying metaescaline is not just about characterizing a single molecule; it is about contributing a crucial piece to the larger puzzle of phenethylamine pharmacology. nih.govmdpi.com The 2-phenethylamine scaffold is a foundational structure in medicinal chemistry, present in endogenous neurotransmitters and a vast array of synthetic compounds. mdpi.com
Metaescaline's specific 3,4-dimethoxy-5-ethoxy substitution pattern provides a unique variation on the classic mescaline (3,4,5-trimethoxy) structure. By precisely characterizing the functional consequences of this single chemical modification—moving an ethyl group from one position to another (as in escaline) or altering a methoxy (B1213986) group—researchers can build more refined structure-activity relationship (SAR) models for the entire class of 3,4,5-substituted phenethylamines.
Q & A
Q. What analytical methods are recommended for quantifying Metaescaline hydrochloride in biological matrices?
Methodological Answer: Reverse-phase HPLC with UV detection is widely used for quantifying phenethylamine derivatives like this compound. Key parameters include:
- Mobile phase : A gradient of water, hexanesulfonic acid (50 mM, pH 2.0), and acetonitrile (e.g., 50:30:20 ratio) to improve peak resolution .
- Column : C18 columns (e.g., 4.6 × 150 mm, 5 µm) for optimal separation.
- Detection : UV absorbance at 280 nm, adjusted based on the compound’s absorption maxima. Validation should follow pharmacopeial guidelines for linearity, precision, and recovery rates .
Q. How should this compound be stored to maintain chemical stability?
Methodological Answer:
- Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation .
- Incompatible materials : Avoid contact with strong acids/alkalis or oxidizing agents (e.g., peroxides), which may degrade the compound .
- Stability monitoring : Conduct periodic NMR or HPLC analysis to detect decomposition products, especially after long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound?
Methodological Answer:
- Systematic reviews : Conduct a meta-analysis (using PRISMA guidelines) to aggregate existing in vitro/in vivo toxicity data. Weight studies by sample size, model relevance (e.g., rodent vs. primate), and assay robustness .
- Mechanistic validation : Use organoid models or primary neuronal cultures to test hypotheses (e.g., neurotoxicity thresholds) under controlled conditions. Measure biomarkers like ROS production or caspase-3 activation .
- Data gaps : Prioritize studies addressing acute vs. chronic exposure effects, leveraging structural analogs (e.g., Mescaline hydrochloride) to infer mechanisms .
Q. What experimental design considerations are critical for studying this compound’s neuropharmacological effects in vivo?
Methodological Answer:
- Dose optimization : Use factorial design to test dose-response relationships (e.g., 1–50 mg/kg in rodents). Include positive controls (e.g., LSD or psilocybin) and vehicle controls .
- Behavioral assays : Combine open-field tests (for locomotor activity) and radial-arm maze tasks (for cognitive effects) with EEG/fMRI to correlate behavior with neural activity .
- Pharmacokinetics : Measure plasma and brain tissue concentrations at staggered timepoints to model bioavailability and blood-brain barrier penetration .
Q. How does the hydrochloride salt form influence Metaescaline’s solubility and bioavailability?
Methodological Answer:
- Solubility testing : Perform phase-solubility studies in buffers (pH 1.2–7.4) to compare freebase vs. hydrochloride salt dissolution rates. Use USP dissolution apparatus with HPLC quantification .
- Bioavailability assays : Conduct crossover studies in animal models, administering equimolar doses of freebase and hydrochloride forms. Measure AUC (area under the curve) via LC-MS/MS .
- Salt stability : Assess hygroscopicity by storing samples at 25°C/60% RH and monitoring mass changes. Correlate with XRD to detect crystal structure alterations .
Methodological Resources
- Analytical Validation : Refer to pharmacopeial standards for assay development (e.g., USP <621> for chromatography) .
- Safety Protocols : Follow OSHA guidelines for handling hydrochloride salts, including PPE (nitrile gloves, lab coats) and emergency showers .
- Data Integration : Use tools like RevMan or R’s metafor package for meta-analyses, ensuring heterogeneity (I²) and publication bias (funnel plots) are addressed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
